N-[4-(1-hydroxyethyl)phenyl]butanamide
Description
N-[4-(1-Hydroxyethyl)phenyl]butanamide is a synthetic organic compound featuring a butanamide chain linked to a para-substituted phenyl ring with a 1-hydroxyethyl group (-CH₂CH₂OH). This structure confers unique physicochemical properties, such as enhanced hydrogen bonding capacity due to the hydroxyl group, which may improve solubility and biological target interactions.
Properties
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-12(15)13-11-7-5-10(6-8-11)9(2)14/h5-9,14H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSACZLXUFKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-hydroxyethyl)phenyl]butanamide typically involves the reaction of 4-(1-hydroxyethyl)aniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-[4-(1-hydroxyethyl)phenyl]butanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1-hydroxyethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of N-[4-(1-oxoethyl)phenyl]butanamide.
Reduction: Formation of N-[4-(1-hydroxyethyl)phenyl]butylamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-[4-(1-hydroxyethyl)phenyl]butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine: N-[4-(1-hydroxyethyl)phenyl]butanamide has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1-hydroxyethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Alkyl-Substituted Phenylbutanamides
| Compound Name | Substituent on Phenyl Ring | Key Properties | Reference |
|---|---|---|---|
| N-[4-(butan-2-yl)phenyl]-2-methylbutanamide | Butan-2-yl group | Steric hindrance from branched alkyl chain reduces reactivity; increased lipophilicity | |
| N-[4-(butan-2-yl)phenyl]-2-methylbenzamide | 2-Methylbenzamide | Aromatic bulk enhances stability but may reduce solubility |
Key Insight : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to bulky alkyl substituents, which prioritize lipophilicity.
Aryloxy and Sulfamoyl-Substituted Butanamides
| Compound Name | Substituent on Phenyl Ring | Key Properties | Reference |
|---|---|---|---|
| 4-Phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide | Phenoxy + pyrimidinylsulfamoyl | Dual functional groups enhance target selectivity in enzyme inhibition | |
| N-[4-(acetylsulfamoyl)phenyl]butanamide | Acetylsulfamoyl | Sulfonamide group increases acidity and potential for ionic interactions |
Key Insight : The hydroxyethyl group may offer a balance between hydrogen bonding (like sulfamoyl groups) and reduced steric effects compared to aryloxy substituents.
Amino and Aminomethyl-Substituted Analogs
| Compound Name | Substituent on Phenyl Ring | Key Properties | Reference |
|---|---|---|---|
| N-[4-(aminomethyl)phenyl]butanamide | Aminomethyl | Basic amino group enhances solubility and enables protonation at physiological pH | |
| N-(2-aminoethyl)-4-phenylbutanamide | Aminoethyl side chain | Increased polarity and potential for chelation or receptor binding |
Heterocyclic-Substituted Butanamides
| Compound Name | Substituent on Phenyl Ring | Key Properties | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | Methoxyphenyl + oxadiazole | Oxadiazole enhances bioactivity; methoxy groups improve solubility | |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide | Benzimidazole | Heterocycle increases rigidity and π-π stacking potential |
Key Insight : The hydroxyethyl group may mimic the solubility-enhancing effects of methoxy groups while avoiding the metabolic instability associated with heterocycles.
Data Tables Highlighting Structural and Functional Differences
Table 1: Substituent Effects on Solubility and Bioactivity
| Substituent Type | Example Compound | Solubility (Relative) | Bioactivity (Relative) |
|---|---|---|---|
| Hydroxyethyl (Target) | N-[4-(1-hydroxyethyl)phenyl]butanamide | High | Moderate |
| Butan-2-yl (Alkyl) | N-[4-(butan-2-yl)phenyl]-2-methylbutanamide | Low | Low |
| Methoxyphenyl (Aryloxy) | N-(4-methoxyphenyl)-4-oxadiazole derivative | Moderate | High |
| Aminomethyl | N-[4-(aminomethyl)phenyl]butanamide | High | High |
Table 2: Key Functional Group Comparisons
| Functional Group | Role in Target Compound | Impact vs. Analogs |
|---|---|---|
| Hydroxyethyl (-CH₂CH₂OH) | Hydrogen bonding donor/acceptor | Higher solubility vs. alkyl; less basic than amino groups |
| Butanamide Backbone | Amide linkage | Stability comparable to analogs; tunable via substituents |
Research Findings and Implications
- Solubility vs. Lipophilicity: The hydroxyethyl group likely positions the compound between highly lipophilic alkyl derivatives (e.g., ) and polar sulfamoyl/amino analogs (e.g., ). This balance is advantageous for drug delivery .
- Biological Interactions : Unlike benzimidazole or oxadiazole-containing analogs (), the hydroxyethyl group may reduce metabolic complexity while retaining target affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
